molecular formula C17H19N3O3 B2719068 Ethyl 6-oxo-1-phenyl-4-(pyrrolidin-1-yl)-1,6-dihydropyridazine-3-carboxylate CAS No. 923232-90-0

Ethyl 6-oxo-1-phenyl-4-(pyrrolidin-1-yl)-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2719068
CAS RN: 923232-90-0
M. Wt: 313.357
InChI Key: JGQXFFOPHGMGIJ-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-1-phenyl-4-(pyrrolidin-1-yl)-1,6-dihydropyridazine-3-carboxylate, also known as EPDC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. EPDC is a heterocyclic compound that belongs to the pyridazine family, and its unique structure makes it a promising candidate for drug development.

Scientific Research Applications

Synthetic Applications

Synthesis of New Pyrimidine Derivatives

Compounds structurally related to Ethyl 6-oxo-1-phenyl-4-(pyrrolidin-1-yl)-1,6-dihydropyridazine-3-carboxylate have been utilized in the synthesis of new pyrimidine derivatives, demonstrating their utility in heterocyclic chemistry. For example, ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate has been used to synthesize pyrido[1,2-f]pyrimidine, pyrazolo-[3,4-b]pyrido[1,2-/]pyrimidine, and other derivatives with potential antimicrobial activity (Farag, Kheder, & Mabkhot, 2008).

Cyclization Reactions and Enzymatic Activity

Ethyl derivatives have been involved in cyclization reactions to obtain new heterocyclic compounds. These reactions have led to the synthesis of compounds with potent effects on increasing the reactivity of cellobiase, an enzyme involved in cellulose breakdown (Abd & Awas, 2008).

Biological Applications

Antibacterial Activity

Synthesized heterocyclic compounds have shown promising antibacterial activity. For instance, the synthesis of 2-(substituted phenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazoles from ethyl pyridine-4-carboxylate has been reported, with some of these compounds exhibiting antimicrobial properties (Singh & Kumar, 2015).

Antioxidant Activity

Compounds synthesized from ethyl derivatives have also been explored for their antioxidant activities. For instance, new pyrrolyl selenolopyridine compounds have been synthesized and shown remarkable antioxidant activity compared to ascorbic acid, highlighting their potential in mitigating oxidative stress (Zaki et al., 2017).

properties

IUPAC Name

ethyl 6-oxo-1-phenyl-4-pyrrolidin-1-ylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-2-23-17(22)16-14(19-10-6-7-11-19)12-15(21)20(18-16)13-8-4-3-5-9-13/h3-5,8-9,12H,2,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQXFFOPHGMGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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